![molecular formula C21H14F3N3O B2495345 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477485-60-2](/img/structure/B2495345.png)

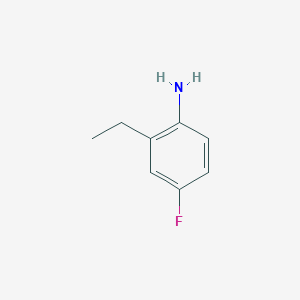

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

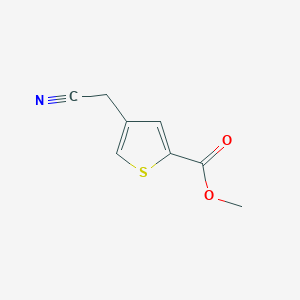

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves several key steps, starting from commercially available raw materials. The synthesis process typically includes ring-closing reactions, reduction reactions, and acylation reactions as critical steps. These methods yield the target compound with good overall yields, demonstrating the compound's accessibility for further study and application (H. Bin, 2015).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

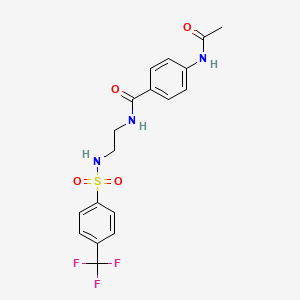

One study focused on the synthesis, characterization, molecular docking studies, and antimicrobial evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives. These compounds were synthesized via the Mannich reaction and evaluated for their in vitro antimicrobial activity against a range of bacteria and fungi. The study found that certain derivatives exhibited significant antimicrobial properties, highlighting the potential of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide derivatives in developing new antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).

Material Synthesis and Characterization

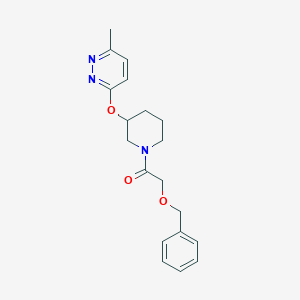

Another research avenue involves the synthesis of novel materials, such as chain-growth polycondensation for well-defined aramides, leading to the synthesis of block copolymers containing aramide with low polydispersity. This study demonstrates the versatility of benzimidazole derivatives in polymer science, offering pathways to creating materials with specific, desirable properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Anticancer Research

Research into the anticancer properties of benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide, is a significant area of interest. Studies have synthesized and characterized compounds for their anticancer evaluation against various cancer cell lines, revealing some derivatives with moderate to excellent anticancer activity. This highlights the compound's potential role in developing new cancer therapies (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Advanced Material Applications

The compound's derivatives have also been explored for their applications in advanced materials, such as the development of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs). These studies underscore the compound's utility in electronics and photonics, showcasing its role in creating materials for optoelectronic applications (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).

Propriétés

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFSBPGVPBBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)